Brevinin-2-RA6 antimicrobial peptide
CAS No.:
Cat. No.: VC3673343
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structure and Molecular Characteristics
Amino Acid Sequence and Structural Features
Brevinin-2-RA6 has the amino acid sequence LLDTLKNMAINAAKGAGVSVLNALSCKLSKTC . Like other members of the Brevinin superfamily, it is characterized as a linear, amphipathic, and cationic peptide .
A distinguishing structural feature of many Brevinin peptides is the presence of a C-terminal disulfide-bridged cyclic heptapeptide, commonly referred to as the "Rana box" (Cys18-(Xaa)4-Lys-Cys24) . This structural element was initially thought to be crucial for the antimicrobial activity of these peptides, though subsequent research has identified truncated Brevinin variants lacking this domain that still maintain antimicrobial properties .
Structural Comparison with Related Peptides
Brevinin-2-RA6 shares structural similarities with other members of the Brevinin-2 family. The typical characteristics of these peptides include:
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Linear structure
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Amphipathic nature, allowing interaction with microbial membranes
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Cationic charge, facilitating initial electrostatic attraction to negatively charged bacterial surfaces
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Presence of the characteristic "Rana box" disulfide bridge in most variants
Source and Biological Origin
Amphibian Source
Brevinin-2-RA6 is derived from the skin secretions of Rana ridibunda, the marsh frog . This represents the first peptidomic study identifying antimicrobial peptides from the skin secretions of this particular species . The peptide is produced by specialized cutaneous glands spread across the amphibian's skin.
Biological Function
In amphibians, skin secretions serve as a crucial defense mechanism against environmental pathogens. These secretions contain a diverse array of bioactive molecules, including peptides, proteins, steroids, alkaloids, and biogenic amines . The antimicrobial peptides within these secretions, including Brevinin-2-RA6, provide protection against various microbial threats in the amphibian's habitat.
The amphibian peptide array is species-specific, meaning different frog species produce distinct sets of antimicrobial peptides. For instance, skin secretions of Rana palustris have been documented to contain at least 22 different antimicrobial peptides .
Antimicrobial Properties
Spectrum of Activity
Brevinin-2-RA6 demonstrates substantial antimicrobial activity against a range of pathogens, including:
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Gram-positive bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA)
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Gram-negative bacteria: Including extended-spectrum beta-lactamase (ESBL) producing Klebsiella pneumonia and Escherichia coli
This broad-spectrum activity is consistent with other members of the Brevinin superfamily, which typically show potency against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi .
Isolation and Identification Methods
Purification Techniques
Brevinin-2-RA6 was isolated using specific laboratory techniques:
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Initial purification of peptidyl skin secretions using Sephadex G50 gel filtration column
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Collection and assessment of protein-containing fractions for antimicrobial activity
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Further purification of active fractions using polyacrylamide gel electrophoresis
Analytical Methods
The final identification and characterization of Brevinin-2-RA6 was achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This sophisticated analytical technique allowed researchers to determine the peptide's amino acid sequence and confirm its identity as a Brevinin-2 family member.
Comparison with Related Antimicrobial Peptides
Comparative Efficacy
While specific comparative data for Brevinin-2-RA6 is limited in the provided research, related Brevinin peptides have been extensively studied. For context, table 1 presents comparative efficacy data for several antimicrobial peptides, including a Brevinin-2-related peptide:
Table 1: Minimal Inhibitory Concentration (MIC) Values for Various Antimicrobial Peptides
| Name (source) | Peptide sequence | MIC (μM) against S. aureus | MIC (μM) against E. coli |
|---|---|---|---|
| Brevinin-2-related (frog) | GIWDTIKSMGKVFAGKILQNL-NH₂ | 25 | 25 |
| Ascaphin-8 (frog) | GFKDLLKGAAKALVKTVLF-NH₂ | 3.1 | 12.5 |
| DASamP1 (synthetic) | FFGKVLKLIRKIF-NH₂ | 3.1 | >100 |
These values provide a reference point for understanding the relative potency of Brevinin family peptides compared to other antimicrobial peptides .
Structural and Functional Relationships
Members of the Brevinin-2 family often share structural similarities while demonstrating different antimicrobial profiles. For example, Brevinin-2R (KLKNFAKGVAQSLLNKASCKLSGQC) from Rana ridibunda has notable low hemolytic activity (no more than 2.5% of dead cells at concentrations up to 200 μg/ml), making it particularly interesting for therapeutic development .
Table 2: Extended Antimicrobial and Toxicity Profiles of Selected Amphibian Peptides
| Peptide | MIC (μM) against B. subtilis | MIC (μM) against P. aeruginosa | HL₅₀ (μM) | CS | Net charge | Pho% | RT (min) |
|---|---|---|---|---|---|---|---|
| Ascaphin-8 | 6.25 | 12.5 | 45 | 15 | +4 | 55 | 10.08 |
| DASamP1 | >100 | >100 | 25 | 8 | +5 | 61 | 12.83 |
| DASamP2 | 12.5 | 6.25 | 75 | 12 | +7 | 57 | 10.73 |
| Lycotoxin I | 6.25 | 25 | 125 | 40 | +7 | 50 | 10.94 |
| Maculatin 1.3 | 25 | >100 | 25 | 4 | +3 | 54 | 15.15 |
| Piscidin 1 | 12.5 | 50 | 20 | 7 | +7 | 43 | 14.68 |
Note: HL₅₀ represents the concentration causing 50% hemolysis; CS represents cytotoxicity score; Pho% represents hydrophobicity percentage; RT represents retention time .
Current Research Status and Future Directions
Research Limitations
Despite the promising properties of Brevinin-2-RA6, several research gaps remain:
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Limited in vivo efficacy data
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Incomplete understanding of the specific mechanism of action
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Potential toxicity and immunogenicity concerns requiring further investigation
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Optimization of delivery methods for potential therapeutic applications
Ongoing and Future Studies
The identification of Brevinin-2-RA6 represents a significant step in the exploration of amphibian-derived antimicrobial peptides. Current research efforts are focused on:
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Detailed studies of antimicrobial activity in vivo
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Investigation of potential anticancer properties
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Further exploration of various biological activities of the peptide
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Development of potential therapeutic formulations with optimized stability and efficacy
Future research directions might include structure-activity relationship studies to identify the essential structural elements for antimicrobial activity, potentially leading to the development of synthetic derivatives with enhanced therapeutic properties and reduced toxicity.
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